N-(2,1,3-benzoxadiazol-4-yl)-2-(3,5-dimethylpiperidin-1-yl)acetamide
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Overview
Description
N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(3,5-DIMETHYL-1-PIPERIDINYL)ACETAMIDE is a synthetic organic compound that belongs to the class of benzoxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(3,5-DIMETHYL-1-PIPERIDINYL)ACETAMIDE typically involves the following steps:
Formation of Benzoxadiazole Core: The benzoxadiazole core can be synthesized through the cyclization of o-phenylenediamine with nitrous acid or its derivatives.
Introduction of Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions using appropriate piperidine derivatives.
Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(3,5-DIMETHYL-1-PIPERIDINYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe or bioactive molecule.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(3,5-DIMETHYL-1-PIPERIDINYL)ACETAMIDE depends on its specific application:
Molecular Targets: The compound may interact with specific enzymes, receptors, or other biomolecules.
Pathways Involved: It may modulate biochemical pathways related to its biological activity, such as inhibiting enzyme activity or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Benzoxadiazole Derivatives: Compounds with similar benzoxadiazole cores but different substituents.
Piperidine Derivatives: Compounds with piperidine rings but different functional groups.
Uniqueness
N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(3,5-DIMETHYL-1-PIPERIDINYL)ACETAMIDE is unique due to its specific combination of benzoxadiazole and piperidine moieties, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C15H20N4O2 |
---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
N-(2,1,3-benzoxadiazol-4-yl)-2-(3,5-dimethylpiperidin-1-yl)acetamide |
InChI |
InChI=1S/C15H20N4O2/c1-10-6-11(2)8-19(7-10)9-14(20)16-12-4-3-5-13-15(12)18-21-17-13/h3-5,10-11H,6-9H2,1-2H3,(H,16,20) |
InChI Key |
ZFYPBVYIDQAMTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)CC(=O)NC2=CC=CC3=NON=C32)C |
Origin of Product |
United States |
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